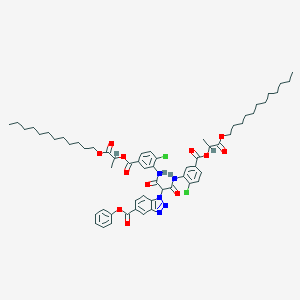
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride involves a multi-step process starting from 2-thiol-2-thiazoline or 2-(methylthio)-4,5-dihydrothiazole as raw materials. These methods employ nucleophilic substitution reactions, methylation, and hydrolysis steps to achieve the target compound with high purity and yield. The process showcases the compound's versatility and the feasibility of its synthesis for industrial applications (Zhu Shao-xuan, 2012).
Molecular Structure Analysis
The molecular structure of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride has been characterized by various spectroscopic techniques, including melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analyses confirm the structure of the intermediates and the final product, providing a detailed understanding of its chemical makeup and structural integrity (Zhang Zhi-bao, 2011).
Chemical Reactions and Properties
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride participates in various chemical reactions, illustrating its reactivity and potential as a building block in organic synthesis. Its application in the synthesis of oral carbapenem antibiotics, such as tebipenem pivoxil, highlights its value in drug development and its contribution to producing compounds with significant biological activity (K. Hayashi et al., 1999).
Aplicaciones Científicas De Investigación
-
Scientific Field : Organic Chemistry
- Summary of Application : This compound is a chemical reagent used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. In general, it would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH .
- Results or Outcomes : The outcome of its use would be the formation of a new organic compound. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis pathway being used .
-
Scientific Field : Medicinal Chemistry
- Summary of Application : Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities .
- Methods of Application : These compounds are typically synthesized and then tested in vitro and in vivo for their biological activities .
- Results or Outcomes : Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
Propiedades
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQPQHGYHHHITD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N2CC(C2)S.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475000 |
Source


|
| Record name | 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride | |
CAS RN |
179337-57-6 |
Source


|
| Record name | 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)


